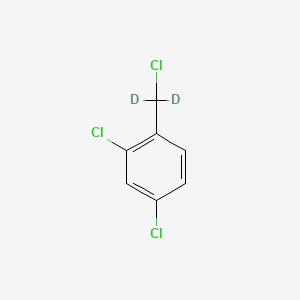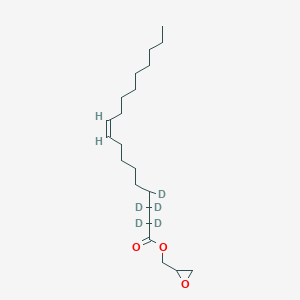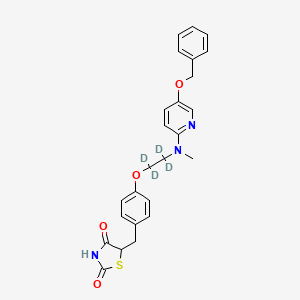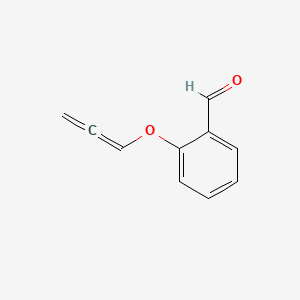
2,4-Diclorobencil Cloruro-d2
Descripción general
Descripción
2,4-Dichlorobenzyl Chloride-d2, also known as α,2,4-Trichlorotoluene-d2 or 2,4-Dichloro-1-(chloroMethyl)benzene-d2 , is a chemical compound with the molecular weight of 195.47 . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
2,4-Dichlorobenzyl Chloride-d2 can be synthesized through various methods. One approach involves the ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the catalysis of 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Chemical Reactions Analysis
In terms of chemical reactions, 2,4-Dichlorobenzyl Chloride-d2 can be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It can also be ammoxidized to corresponding benzonitriles .Physical And Chemical Properties Analysis
2,4-Dichlorobenzyl Chloride-d2 is a clear colorless to very light yellow oily liquid . It has a refractive index of 1.576 , a boiling point of 248 °C , and a density of 1.407 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Herbicidas
2,4-Diclorobencil Cloruro-d2: se utiliza como intermedio en la síntesis de diclorobenzonitrilos (DCBN), que son cruciales para la producción de varios herbicidas . El papel del compuesto en el proceso de amoxilación para crear DCBN es significativo debido a su mayor rendimiento y menores temperaturas de reacción en comparación con otros métodos . Esto lo convierte en una opción ecológica y rentable para la producción de herbicidas.
Pesticidas
Similar a los herbicidas, This compound es fundamental en la fabricación de pesticidas. Los DCBN derivados de él sirven como intermediarios orgánicos multifuncionales que se incorporan a los pesticidas, ofreciendo un amplio espectro de control de plagas .
Medicamentos
En la industria farmacéutica, This compound se utiliza para producir intermediarios como DCBN, que luego se utilizan para sintetizar varios compuestos medicinales . Su aplicación en la síntesis de medicamentos subraya su versatilidad e importancia en la investigación médica.
Tintes
El químico sirve como materia prima para la producción de ciertos tintes. A través del proceso de amoxilación, ayuda a crear intermediarios que luego se utilizan para desarrollar tintes con propiedades específicas que se requieren para aplicaciones industriales .
Plásticos de Ingeniería
This compound: contribuye a la fabricación de plásticos de ingeniería. Los DCBN producidos a partir de él se utilizan como intermediarios en la creación de plásticos de alto rendimiento que están diseñados para la resistencia, la durabilidad y la resistencia a condiciones severas .
Materiales Fotosensibles
Por último, este compuesto es significativo en la síntesis de materiales fotosensibles. Los intermediarios derivados de This compound son esenciales en el desarrollo de materiales que responden a la luz, que se utilizan en varias tecnologías, incluidas las imágenes y la impresión .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dichlorobenzyl Chloride-d2 are bacteria and viruses associated with mouth and throat infections . This compound acts as a mild antiseptic, capable of eliminating these microorganisms .
Mode of Action
It is believed to denature external proteins and rearrange the tertiary structure of proteins . This disruption of protein structure can inhibit the normal function of bacteria and viruses, leading to their death .
Biochemical Pathways
This interference can prevent the microorganisms from growing and reproducing, effectively controlling the infection .
Pharmacokinetics
As a common ingredient in throat lozenges, it is likely that the compound is locally absorbed in the mouth and throat area
Result of Action
The action of 2,4-Dichlorobenzyl Chloride-d2 results in the death of bacteria and viruses associated with mouth and throat infections . This leads to a reduction in the symptoms of the infection, such as sore throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorobenzyl Chloride-d2. For instance, the compound’s effectiveness may be affected by the pH level of the environment . Additionally, certain conditions, such as temperature and humidity, could potentially impact the stability of the compound . .
Propiedades
IUPAC Name |
2,4-dichloro-1-[chloro(dideuterio)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)


![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)


![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)



